2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate
Description
Properties
IUPAC Name |
2-[2-(4-aminophenyl)ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.H2O4S/c11-10-3-1-9(2-4-10)5-6-12-7-8-13;1-5(2,3)4/h1-4,12-13H,5-8,11H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJLPPKOXNTVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCCO)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063415 | |
| Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225351-21-2, 4327-84-8, 14623-68-8 | |
| Record name | Ethanol, 2-[[2-(4-aminophenyl)ethyl]amino]-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225351-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((4-aminophenyl)ethylamino)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004327848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Amino-N-ethylanilino)ethanol sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Pathway
The compound is synthesized through a three-stage process:
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Condensation of 4-nitrophenyl ethanol with ethylamine to form 2-((4-nitrophenyl)(ethyl)amino)ethanol.
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Catalytic hydrogenation to reduce the nitro group (-NO₂) to an amino group (-NH₂).
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Sulfation with sulfuric acid to yield the final sulfate salt.
Key Reaction:
Alternative Pathways
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One-pot synthesis (industrial scale): Combines nitro reduction and sulfation in a continuous flow reactor, reducing intermediate isolation steps.
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Microwave-assisted synthesis : Accelerates reaction times by 40% using controlled dielectric heating (100 W, 80°C).
Reaction Conditions and Optimization
Stage-Specific Parameters
| Step | Temperature Range | Catalyst/Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Condensation | 50–70°C | Ethanol, DIPEA | 4–6 hours | 65–75 |
| Nitro Reduction | 50–70°C | Pd/C (5% w/w), H₂ | 2–3 hours | 85–90 |
| Sulfation | 0–5°C (ice bath) | H₂SO₄ (98%) | 1 hour | 92–95 |
Notes:
Solvent Selection
-
Ethanol : Preferred for condensation due to polarity and ease of removal.
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Dichloromethane (DCM) : Used in acetylation side reactions (e.g., protecting amino groups).
Industrial-Scale Production
Continuous Flow Reactor Design
| Parameter | Setting | Purpose |
|---|---|---|
| Flow rate | 10 mL/min | Ensures uniform residence time |
| Temperature zones | 60°C → 70°C → 5°C | Sequential heating/cooling stages |
| Catalyst recycling | Pd/C filtration | Reduces costs by 30% |
Purification and Characterization
Isolation Techniques
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various alkylated or acylated derivatives .
Scientific Research Applications
The applications of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate span several fields, including medicinal chemistry, biochemistry, and materials science. Below are detailed descriptions of its applications:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways. This inhibition could position it as a candidate for treating chronic inflammatory conditions .
- Analgesic Effects : Its structural similarities to known analgesics imply potential interactions with pain receptors. Research indicates that it may modulate pain pathways, although further validation is required .
- Anticancer Potential : Studies have shown that derivatives of this compound exhibit tumor growth inhibition in vitro. Its mechanisms may involve targeting specific enzymes or receptors associated with cancer progression .
Biochemical Studies
In biochemical research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules allows researchers to explore its effects on cellular processes .
Material Science
The sulfate group in the compound may contribute to its properties as a surfactant or stabilizing agent in various formulations. It can be utilized in the development of novel materials with specific functional characteristics .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anti-inflammatory Activity Study | Demonstrated inhibition of cyclooxygenase enzymes, suggesting potential use as an anti-inflammatory agent. |
| Cancer Research | Indicated effectiveness in inhibiting tumor growth in vitro; further studies needed for clinical relevance. |
| Analgesic Pathways Study | Suggested modulation of pain pathways through receptor interaction; requires additional pharmacological validation. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Ethanol Backbone : Starting from appropriate precursors to construct the core structure.
- Introduction of Functional Groups : Adding the ethylamino and phenyl moieties through substitution reactions.
- Sulfation : The final step often involves sulfation to introduce the sulfate group, enhancing solubility and biological activity.
Mechanism of Action
The mechanism of action of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
Substituent Effects on Reactivity: The ethyl and hydroxyethylamino groups in the target compound promote moderate hydrophilicity and nucleophilicity, ideal for coupling reactions (e.g., acridine synthesis) . In contrast, sulfonyl groups in 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate introduce strong electron-withdrawing effects, enhancing acidity and reducing amine reactivity . Bis-hydroxyethyl substituents in N,N-Bis(hydroxyethyl)-p-phenylenediamine sulfate increase polarity and water solubility, making it suitable for cosmetic formulations .
Pharmacological Profiles: Hydroxychloroquine sulfate’s quinoline and chloropentyl moieties enable DNA intercalation and lysosomal pH modulation, which are absent in the simpler target compound . Mutagenicity risks are noted for aromatic amines like 2,4-Diaminophenoxyethanol sulfate in oxidation reactions, whereas the target compound’s reduced aromatic substitution may lower toxicity .
Synthetic Utility: The target compound’s stability under harsh conditions (e.g., 175°C for 72 hours) contrasts with 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate, which is often used in aqueous-phase sulfonation reactions at lower temperatures .
Table 2: Comparative Application Metrics
Biological Activity
2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate, also known as Dimatif, is a compound with significant biological activities, particularly in the context of cancer research. Its structure comprises an ethanolamine backbone linked to an ethyl group and an aniline moiety, which suggests potential interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₈N₂O₅S
- Molecular Weight : 278.33 g/mol
- Structure : The compound features functional groups such as amines and sulfates, which contribute to its reactivity and biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Caspase Activation : The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is crucial for programmed cell death.
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases involved in signaling pathways that regulate cell proliferation and survival.
- Interaction with Enzymes : Preliminary studies suggest that the compound may interact with enzymes such as lactate dehydrogenase (LDH), which plays a role in cancer metabolism .
Biological Effects
The biological effects of this compound can be summarized as follows:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines, including epidermoid carcinoma (HEP2), outperforming traditional chemotherapeutics like doxorubicin in some studies .
- Neuroprotective Effects : In silico studies have indicated potential neuroprotective properties, suggesting that the compound might be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against HEP2 cells. The results indicated that at concentrations of 250 nM, the compound significantly reduced cell viability and induced apoptosis through caspase activation. This was corroborated by molecular docking studies that demonstrated strong binding affinities to key apoptotic proteins.
Case Study 2: Neurodegenerative Disease Models
In another research effort, the compound was tested in models of neurodegeneration. It was found to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The binding interactions were analyzed using molecular dynamics simulations, confirming stability over time and suggesting a potential therapeutic role .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Amino-N-ethylanilino)ethanol | C₉H₁₃N₂O | Lacks sulfate group; potential for similar activity |
| N,N-Diethyl-3-amino-1-propanol | C₇H₁₅N₂O | Simple structure; used in pharmaceuticals |
| 4-Amino-N-(2-hydroxyethyl)-aniline | C₉H₁₂N₂O₂ | Contains hydroxyethyl; used in dye production |
Q & A
Q. Optimization :
- Use microwave-assisted synthesis to reduce reaction time and energy consumption (supported by solvent-free sulfonylation methods in related compounds) .
- Replace hazardous solvents with water or ionic liquids to align with green chemistry principles .
- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products.
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Q. Methodological Validation :
- NMR Spectroscopy : Compare H and C NMR spectra with reference data for sulfonamide and sulfate ester groups. For example, ethyl 2-(4-methylphenylsulfonamido)acetate shows characteristic sulfonamide proton signals at δ 7.5–8.0 ppm and ethanol protons at δ 3.5–4.0 ppm .
- Mass Spectrometry : Confirm molecular weight (281.31 g/mol) via ESI-MS or MALDI-TOF .
- Elemental Analysis : Verify sulfur and nitrogen content (theoretical: S = 22.8%, N = 4.98%) .
Advanced: What computational strategies can predict reaction pathways and optimize conditions for synthesizing this compound?
Q. Computational Workflow :
Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian or ORCA software) .
Reaction Path Search : Employ automated algorithms (e.g., AFIR or GRRM) to identify energetically favorable pathways for nitro reduction and sulfation steps .
Machine Learning : Train models on existing sulfonation/esterification datasets to predict optimal molar ratios, temperatures, and catalysts. For example, ICReDD’s feedback loop integrates experimental data with computational predictions .
Case Study :
A 2025 study demonstrated that AI-driven simulations in COMSOL Multiphysics reduced optimization time for sulfation by 40% compared to trial-and-error approaches .
Advanced: How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?
Q. SAR Framework :
- Core Modifications : Substitute the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on bioactivity.
- Sulfate Ester Hydrolysis : Evaluate stability in physiological pH (e.g., 7.4) using LC-MS to determine if the compound acts as a prodrug .
- Electrophilicity : Calculate the sulfone group’s electrophilicity index (ω) via DFT to predict reactivity with biological nucleophiles (e.g., cysteine residues) .
Data Integration :
Cross-reference with analogs like 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate (CAS 2494-89-5), which shows antimicrobial activity in preliminary assays .
Advanced: How should researchers address discrepancies in reported solubility or stability data for this compound?
Q. Root Cause Analysis :
Solubility Conflicts :
- Compare solvent systems (e.g., aqueous vs. methanol-based) and purity levels (>98% vs. technical grade) .
- Use Hansen solubility parameters (δ) to rationalize variations. For example, methanol (δ = 29.7 MPa) may enhance solubility over water (δ = 47.8 MPa) .
Stability Issues :
- Assess storage conditions (e.g., 0–6°C vs. room temperature) and oxidation susceptibility via accelerated stability testing (40°C/75% RH for 4 weeks) .
Resolution Protocol :
Publish detailed experimental conditions (e.g., pH, ionic strength) and validate via peer-reviewed repositories like PubChem or ECHA .
Basic: What safety protocols are critical when handling intermediates like 4-nitrophenylthioethanol during synthesis?
Q. Risk Mitigation :
- Nitro Compound Hazards : Use explosion-proof equipment and avoid contact with reducing agents (e.g., sodium dithionite) due to nitro group reactivity .
- Peroxide Handling : Store 50% HO in vented containers and monitor for decomposition (gas evolution) during oxidation .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from condensation) with sodium bicarbonate before disposal .
Advanced: What analytical techniques resolve challenges in quantifying trace impurities in the final product?
Q. Impurity Profiling :
- HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid/acetonitrile gradient to separate sulfonic acid byproducts (retention time ~8–10 min) .
- ICP-OES : Detect heavy metal catalysts (e.g., Pd from hydrogenation) at sub-ppm levels .
- XRD : Identify crystalline impurities (e.g., unreacted 4-aminophenyl sulfone) by comparing with reference patterns (ICDD PDF-4+ 2024) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
